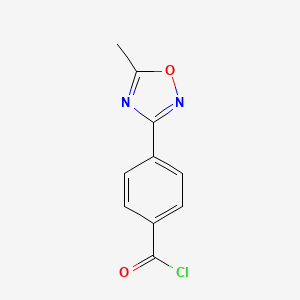

4-(5-甲基-1,2,4-噁二唑-3-基)苯甲酰氯

描述

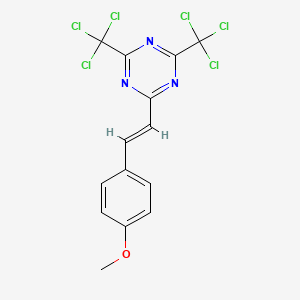

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (4-MOB) is a benzoyl chloride derivative of 5-methyl-1,2,4-oxadiazol-3-yl, a heterocyclic organic compound. It is a colorless, volatile liquid with a pungent odor. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. 4-MOB is also used in the preparation of polymers and in the manufacture of cosmetics and detergents.

科学研究应用

抗癌活性

研究表明,4-(5-甲基-1,2,4-噁二唑-3-基)苯甲酰氯的衍生物具有显著的抗癌活性。Ravinaik et al. (2021)进行的一项研究表明,这些化合物对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系具有有效作用。在某些情况下,这些衍生物显示出比参考药物依托泊苷更高的抗癌活性。

抗菌性能

由4-(5-甲基-1,2,4-噁二唑-3-基)苯甲酰氯合成的化合物已经被评估其抗菌活性。Singh (2012)发现这些化合物对革兰氏阳性和革兰氏阴性细菌均表现出显著的抗菌效果。

化学合成和结构研究

这种化合物已参与各种化学合成和结构分析研究。例如,Yu et al. (2003)和Yu et al. (2005)进行了涉及该化合物的立体选择性合成,为创造具有结构独特性分子的潜力提供了见解。

缓蚀性能

对4-(5-甲基-1,2,4-噁二唑-3-基)苯甲酰氯的衍生物进行了缓蚀性能研究。Ammal et al. (2018)表明这些化合物有效地抑制了轻钢的腐蚀,表明在材料科学和工程领域具有潜在应用。

向列型性质

还进行了研究以探索这些化合物的向列型性质。Prajapati & Modi (2010)合成了棒状衍生物并分析了它们作为液晶的行为,这可能对材料科学领域产生影响。

多样化的合成应用

4-(5-甲基-1,2,4-噁二唑-3-基)苯甲酰氯在化学合成中的多功能性通过其在创建各种杂环化合物中的应用研究得到突显。例如,Obushak et al. (2008)从相关的酰氯合成了1,2,4-和1,3,4-噁二唑。

属性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBDBBBBXFXBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428185 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

CAS RN |

222541-76-6 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)